molecular formula C7H10F2O3 B11908795 2,2-Difluoro-2-(oxan-3-yl)acetic acid

2,2-Difluoro-2-(oxan-3-yl)acetic acid

Cat. No.: B11908795
M. Wt: 180.15 g/mol
InChI Key: QOIWIBPFWFSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(oxan-3-yl)acetic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a tetrahydropyran (oxane) ring, a common heterocyclic scaffold in pharmaceuticals, linked to a difluoroacetic acid group. Over 85% of FDA-approved drugs contain heterocycles, underscoring the value of such structures in developing biologically active molecules . Research Applications: This compound serves as a versatile building block for the synthesis of more complex molecules. The difluoroacetate moiety can act as a key synthon, while the oxane ring is a privileged structure that can improve the physicochemical properties and potency of lead compounds. Its primary research value lies in its potential use in constructing molecules for investigating new therapeutic targets, including in areas such as anticancer agents and modulators of protein function like the CFTR channel . Note: The specific mechanism of action and detailed biological profile for this compound are subject to ongoing research and are dependent on the final synthesized target molecule. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

2,2-difluoro-2-(oxan-3-yl)acetic acid

InChI

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-2-1-3-12-4-5/h5H,1-4H2,(H,10,11)

InChI Key

QOIWIBPFWFSTLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C(=O)O)(F)F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Investigations of Carbon-Fluorine Bond Formation at the α-Position

The introduction of two fluorine atoms at the carbon alpha to both the oxane ring and the carboxylic acid is a significant synthetic challenge. The primary methods to achieve this transformation involve highly reactive intermediates, namely difluorocarbene or radical species.

The formation of α,α-difluoro compounds can be achieved using difluorocarbene (:CF₂), a highly reactive intermediate. researchgate.net This species is typically generated in situ from various precursors. A common method involves the thermal or chemically induced decomposition of reagents like trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate or sodium chlorodifluoroacetate. orgsyn.orgnih.gov For instance, methyl difluoro(fluorosulfonyl)acetate, in the presence of copper(I) iodide, can eliminate sulfur dioxide and carbon dioxide to furnish a difluorocarbene-copper complex. orgsyn.org

Once generated, the electrophilic difluorocarbene can react with nucleophiles. A plausible pathway for the synthesis of the target molecule could involve the reaction of a precursor, such as an oxan-3-yl substituted ester, with difluorocarbene. However, a significant challenge in using this method with cyclic ethers like oxane is the potential for the carbene to react with the ring's oxygen atom. This interaction would form a difluoromethylene oxonium ylide intermediate. researchgate.net Such ylides are susceptible to subsequent reactions, including ring-opening, which can lead to undesired byproducts instead of the target α,α-difluorinated product. researchgate.net For example, studies on the reaction of difluorocarbene with tetrahydrofuran (B95107) (THF) have shown that the carbene can activate the C-O bond, leading to difunctionalization of the ring. researchgate.net

Another proposed mechanism for difluoromethylation of alcohols or phenols involves the reaction of the corresponding alkoxide or phenoxide with difluorocarbene. nih.gov This suggests a pathway where a deprotonated oxane-containing substrate could react with :CF₂.

Table 1: Common Precursors for Difluorocarbene Generation
Precursor ReagentTypical ConditionsReference
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Thermolysis (~180 °C) nih.gov
Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA)Heat (e.g., refluxing toluene) orgsyn.org
Difluoromethyltriflate (HCF₂OTf)Base (e.g., KOH) nih.gov
Methyl Difluoro(fluorosulfonyl)acetate (MFSDA)CuI, Heat (80 °C) orgsyn.org

An alternative and powerful strategy for installing fluorine atoms is through radical chain mechanisms, particularly via decarboxylative fluorination. nih.gov This approach avoids the direct handling of fluorine gas and offers mild reaction conditions. The general process involves the conversion of a carboxylic acid to an alkyl radical, which is then trapped by a fluorine atom source.

Visible light-promoted photoredox catalysis is a state-of-the-art method for this transformation. nih.gov A proposed catalytic cycle often begins with the irradiation of a photocatalyst, such as an Iridium(III) complex, to form a long-lived excited state. nih.gov This excited catalyst can be oxidatively quenched by an electrophilic fluorine source like Selectfluor®. The resulting high-valent catalyst, now a potent oxidant, can accept an electron from a carboxylate (formed by deprotonation of the parent carboxylic acid). This single-electron transfer (SET) event generates a carboxyl radical. nih.govprinceton.edu

This carboxyl radical is highly unstable and rapidly undergoes decarboxylation, extruding CO₂ to form an alkyl radical at the α-position of the oxane ring. nih.gov This radical is then intercepted by the fluorine source (e.g., Selectfluor®) in a fluorine atom transfer step to yield the final fluorinated product. nih.govprinceton.edu The photocatalyst is regenerated in the process, completing the catalytic cycle. Studies have shown that substrates containing a heteroatom, such as oxygen, near the carboxylic group can exhibit accelerated rates of CO₂ extrusion and fluorination. nih.gov

Silver-catalyzed decarboxylative fluorination represents another effective method. nih.gov In one proposed mechanism, a silver(I) salt reacts with Selectfluor® to generate a Ag(III)-F species. A subsequent single-electron transfer produces Ag(II)-F and a carboxyl radical from the substrate's carboxylic acid. This alkyl radical, formed after decarboxylation, then reacts with the Ag(II)-F species to afford the fluorinated product. nih.gov

These radical processes are characterized by three fundamental phases:

Initiation: Generation of the initial radical species, for example, through the photo-excitation of a catalyst or reaction with a metal initiator.

Propagation: A series of steps where the radical reacts to form the product and regenerates another radical to continue the chain. This includes the key decarboxylation and fluorine transfer steps.

Termination: Any reaction that consumes radicals and ends the chain, such as the combination of two radical intermediates.

Stereochemical Aspects of Synthetic Reactions

The structure of 2,2-Difluoro-2-(oxan-3-yl)acetic acid contains a stereocenter at the C3 position of the oxane ring. The introduction of the difluoroacetic acid moiety at this position raises important stereochemical questions that must be addressed during synthesis.

The primary challenge in a stereoselective synthesis is controlling the configuration of the C3 atom of the oxane ring. A common strategy to achieve this is through substrate control, where the synthesis begins with an enantiomerically pure precursor that already contains the desired stereochemistry in the oxane ring.

While the α-carbon is achiral, if the synthesis proceeds through intermediates where this carbon is transiently chiral (e.g., a monofluorinated intermediate), the reaction conditions can significantly influence the diastereomeric outcome relative to the fixed stereocenter at C3.

Key reaction parameters that can affect selectivity include:

Temperature: Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the thermodynamically or kinetically preferred diastereomer.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and key intermediates, thereby affecting the facial selectivity of the fluorine-introducing step.

Catalyst/Reagent: In catalyst-controlled reactions, the steric and electronic properties of the catalyst are paramount. Chiral ligands on a metal catalyst or a chiral organocatalyst can create a chiral environment that directs the reaction towards a specific stereoisomer. For radical reactions, the nature of the fluorine source and any associated ligands can influence the trajectory of the fluorine atom transfer.

Although specific studies on the diastereoselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis suggest that a judicious choice of chiral starting materials, reagents, and reaction conditions would be necessary to control the final stereochemistry. youtube.com

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies quantifying the reaction rates for the synthesis of this compound are not extensively available in peer-reviewed literature. However, the methodologies for such determinations are well-established.

Kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions. This can be achieved using techniques like NMR spectroscopy or chromatography (HPLC, GC-MS). From this data, rate laws can be derived, and rate constants for key steps can be calculated.

For instance, in the photoredox-catalyzed decarboxylative fluorination, transient-state kinetic analysis could be employed to determine the rates of individual steps in the catalytic cycle, such as electron transfer and decarboxylation. nih.gov Isotope effect studies, by replacing a hydrogen atom with deuterium (B1214612) at a key position, can also provide insight into rate-determining steps, particularly those involving bond cleavage. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), offers a powerful complementary tool. DFT calculations can model reaction pathways, identify transition states, and calculate activation energy barriers, providing theoretical estimates of reaction rates and mechanistic insights. istis.sh.cn Such studies could, for example, compare the energy barriers for the formation of different diastereomers to predict the stereochemical outcome of a reaction.

Role of Catalysis in Enhancing Selectivity and Yield

The synthesis of this compound involves complex transformations where the formation of byproducts and stereoisomers is a significant concern. Catalysis plays a crucial role in overcoming these hurdles by providing alternative reaction pathways with lower activation energies and enhanced control over the reaction's outcome. Research into analogous transformations, such as the gem-difluoroalkylation of cyclic ethers and the enantioselective synthesis of α,α-difluoro carboxylic acids, offers valuable insights into the catalytic strategies that can be applied to enhance the production of the target molecule.

Transition metal catalysis, particularly with palladium and copper, has been a cornerstone in the development of efficient difluoroalkylation reactions. For instance, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has demonstrated the potential to achieve high yields and enantioselectivities in the synthesis of chiral α,α-difluorinated carboxylic acids. dicp.ac.cn Although applied to a different substrate, this methodology highlights the effectiveness of palladium complexes in controlling stereochemistry during the formation of chiral centers adjacent to a difluorinated carbon.

Furthermore, photoredox catalysis has emerged as a powerful tool for the difluoromethylation of various organic substrates. Visible light-mediated intramolecular oxy-difluoromethylation, often employing an iridium photocatalyst, allows for the formation of difluoromethylated heterocycles, including lactones and tetrahydrofurans, from readily available starting materials. nih.gov This approach offers a mild and efficient pathway to introduce the difluoromethyl group, which can be subsequently oxidized to the corresponding carboxylic acid. The regioselectivity and stereoselectivity of such reactions are often dictated by the nature of the photocatalyst and the reaction conditions. nih.gov

Lewis acid catalysis also presents a viable strategy for activating substrates and promoting selective bond formation. In the context of difluoromethylation, Lewis acids can enhance the electrophilicity of the difluoromethylating agent, thereby facilitating its addition to a nucleophilic substrate. While direct data on the use of Lewis acids for the synthesis of this compound is scarce, their general applicability in fluorination reactions suggests their potential role in improving reaction efficiency and selectivity.

The following table summarizes research findings on catalytic systems used in reactions analogous to the synthesis of this compound, providing a basis for the selection and optimization of catalysts for this specific transformation.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Enantiomeric Excess/RatioReference
Palladium/Diphosphine/H⁺α,α-Difluoro-β-arylbutenoatesAsymmetric Hydrogenation83-99up to 97:3 er dicp.ac.cn
Zinc/Amino Alcohol LigandImines and Ethyl BromodifluoroacetateReformatsky Reactionup to 74>99% ee rsc.org
fac-Ir(ppy)₃Alkenoic AcidsOxy-difluoromethylationModerate to ExcellentExcellent regio- and stereoselectivity nih.gov
Copper(I) Iodide2,3-AllenolsCoupling-Cyclization-High E stereoselectivity nih.gov

These examples underscore the importance of catalyst selection in directing the outcome of complex organic transformations. The choice of metal, ligand, and reaction conditions can be tailored to favor the formation of the desired product, this compound, with high purity and yield, while minimizing the formation of unwanted side products.

Synthetic Utility and Applications As a Versatile Building Block

Application in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical sciences to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. 2,2-Difluoro-2-(oxan-3-yl)acetic acid provides a readily available scaffold that combines the influential CF2 group with a conformationally relevant oxane ring and a versatile carboxylic acid handle.

A cornerstone of modern drug design is the principle of bioisosteric replacement, where an atom or group of atoms is exchanged for another to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com The difluoromethylene (CF2) group is a prominent bioisostere for various functional groups, including methylene (B1212753) (-CH2-), ether (-O-), and carbonyl (C=O) moieties. cambridgemedchemconsulting.comnih.gov The strategic incorporation of the CF2 group, often facilitated by building blocks like this compound, can lead to significant improvements in a drug candidate's profile. princeton.edu

The benefits of this bioisosteric replacement are multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes, which can protect the molecule from oxidative metabolism and prolong its active duration in the body. cambridgemedchemconsulting.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, influencing the acidity (pKa) of nearby functional groups and modifying the molecule's lipophilicity and membrane permeability. cambridgemedchemconsulting.com

Conformational Effects: The CF2 group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions or form hydrogen bonds with protein receptors, potentially increasing binding affinity and selectivity.

The growing importance of the CF2 group is evidenced by its presence in a number of commercially significant pharmaceuticals, where it contributes to their enhanced bioactivity. nih.gov

Table 1: The Difluoromethylene (CF₂) Group as a Bioisostere
Original GroupBioisosteric ReplacementKey Advantages of ReplacementRelevant Findings
Methylene (-CH₂)Difluoromethylene (-CF₂)Increases metabolic stability; alters lipophilicity and conformation.The C-F bond's strength resists metabolic cleavage, a common issue with C-H bonds. cambridgemedchemconsulting.com
Ether (-O-)Difluoromethylene (-CF₂)Maintains a similar bond angle while removing the hydrogen bond acceptor capability and adding a lipophilic element.CF₂-BCA hybrid bioisosteres have been developed as effective surrogates for aryl ether motifs. nih.gov
Hydroxyl (-OH)Difluoromethyl (-CF₂H)Acts as a metabolically stable mimic of a phenol (B47542) group. nih.govThe difluoromethyl group is a well-known bioisosteric replacement for the phenolic hydroxyl group. nih.gov
Carbonyl (C=O)gem-Difluoroalkene (-C=CF₂)Mimics the geometry and electrophilicity of a carbonyl group while being metabolically stable.The gem-difluorovinyl functionality is a known bioisostere for the carbonyl group and is critical to many mechanism-based enzyme inhibitors. cas.cn

The availability of pre-functionalized building blocks like this compound is a significant accelerator in drug discovery campaigns. princeton.edu Instead of undertaking lengthy and often complex multi-step syntheses to create each new fluorinated analog, medicinal chemists can use this compound as a starting point for rapid derivatization. princeton.edu This approach, often termed late-stage functionalization, allows for the direct conversion of existing functional groups into their corresponding bioisosteres, which is of immense value to practitioners of medicinal chemistry. princeton.edu

The structure of this compound offers two distinct points for chemical modification: the carboxylic acid group and the oxane ring. This dual functionality allows for a wide range of derivatizations to fine-tune the molecule's properties for specific therapeutic applications.

The carboxylic acid moiety is a prime target for chemical modification, most commonly through esterification or amide bond formation. semanticscholar.org These reactions are fundamental in the design of prodrugs—inactive or less active precursors that are metabolically converted into the active drug in vivo. nih.gov

The conversion to an ester or amide can address several common challenges in drug development:

Improved Bioavailability: By masking the polar carboxylic acid, the resulting ester or amide is typically more lipophilic, which can enhance its ability to cross biological membranes like the intestinal wall, leading to improved oral absorption. nih.govresearchgate.net

Reduced Toxicity: Carboxylic acid-containing drugs can sometimes cause local irritation, particularly in the gastrointestinal tract. Converting the acid to a neutral ester or amide prodrug can mitigate this effect. nih.gov

Modulated Drug Release: The rate of hydrolysis of the ester or amide bond back to the active carboxylic acid can be tuned by altering the chemical structure of the promoiety, allowing for controlled or sustained release profiles. nih.gov

Enhanced Target Affinity: Beyond prodrugs, amide formation can be used to link the difluoro-oxane scaffold to other pharmacophores or protein-binding fragments, potentially creating new interactions that enhance affinity and selectivity for the target.

Table 2: Prodrug Strategies for Carboxylic Acids
Prodrug TypeReactionObjectiveExample from Literature
Ester ProdrugCarboxylic Acid + AlcoholIncrease lipophilicity, improve oral absorption, reduce GI toxicity.Ester prodrugs of ibuprofen (B1674241) and naproxen (B1676952) were synthesized and showed reduced gastric irritation compared to the parent drugs. nih.gov
Amide ProdrugCarboxylic Acid + AmineIncrease lipophilicity, target specific transporters, modulate release.Amide prodrugs of 2-arylpropionic acids were prepared and showed significant analgesic activity. researchgate.net
Mutual ProdrugCarboxylic Acid + Second DrugDeliver two synergistic drugs simultaneously, improve delivery and efficacy.Amide mutual prodrugs of 5-Fluorouracil (B62378) and NSAIDs have been designed for potential synergistic anticancer effects. researchgate.net

The oxane ring is more than a simple solubilizing group; it is a key structural component that imposes a distinct three-dimensional shape on the molecule. The six-membered ring typically adopts a low-energy chair conformation, and the difluoroacetic acid substituent can occupy either an axial or equatorial position. This orientation can profoundly impact how the molecule fits into the binding pocket of a target enzyme or receptor.

Derivatization Potential via Carboxylic Acid and Oxane Ring Functional Groups

Contributions to General Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound and related difluoroacetic acid derivatives are valuable building blocks in general organic synthesis. They serve as versatile reagents for introducing the gem-difluoro unit into a wide array of organic molecules.

The reactivity of the α-carbon, activated by two electron-withdrawing fluorine atoms, allows these compounds to participate in a variety of synthetic transformations. For instance, derivatives of difluoroacetic acid can serve as precursors to difluorocarbene (:CF2) through decarboxylation. This highly reactive intermediate can then be used in cyclopropanation reactions with alkenes to form gem-difluorocyclopropanes, a structural motif of interest in materials science and agrochemistry. orgsyn.org

Furthermore, difluoroacetic acid derivatives can be employed in olefination reactions. The Julia-Kocienski olefination, for example, uses fluorinated sulfones to convert aldehydes and ketones into gem-difluoroalkenes. cas.cn These products are not only important bioisosteres themselves but also serve as versatile synthetic intermediates for creating other fluorinated compounds. cas.cn

The Versatility of this compound in Modern Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and beneficial properties. Within the diverse arsenal (B13267) of fluorinated building blocks, this compound emerges as a compound of significant interest. Its distinct molecular architecture, featuring a difluorinated acetic acid moiety attached to an oxane ring, presents a valuable synthon for the construction of complex and novel chemical entities.

The presence of the gem-difluoro group alpha to a carboxylic acid, combined with the conformational and stereoelectronic properties of the oxane ring, makes this molecule a versatile tool for chemists. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity and reactivity of the carboxylic acid, while the oxane ring provides a scaffold that can dictate regioselectivity and introduce desirable physicochemical properties.

The utility of this compound as a building block is rooted in the unique reactivity conferred by its constituent parts. The difluoroacetic acid motif is a well-established pharmacophore, and its attachment to a cyclic ether like oxane opens avenues for creating a wide array of derivatives with potential applications in various fields of chemical research.

Precursor for Complex Molecular Architectures

The structure of this compound allows for its elaboration into more complex molecular frameworks. The carboxylic acid group serves as a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. These reactions enable the coupling of the difluoro(oxan-3-yl)methyl group to other molecular fragments, facilitating the assembly of intricate target molecules.

For instance, in the synthesis of bioactive compounds, the oxane ring can act as a bioisostere for other cyclic systems, potentially improving metabolic stability or solubility. The difluoromethyl group is often sought after in drug design for its ability to modulate the local electronic environment and pKa of nearby functional groups, which can be critical for binding to biological targets. tcichemicals.comsigmaaldrich.com The synthesis of complex molecules often involves multi-step sequences where the robust nature of fluorinated building blocks is advantageous. mdpi.commdpi.com

Role in the Synthesis of Other Fluorinated Building Blocks

Beyond its direct incorporation into larger molecules, this compound can also serve as a precursor for other valuable fluorinated building blocks. tcichemicals.comsigmaaldrich.com Decarboxylation of the acid, for example, could potentially lead to the formation of a difluoromethyl-substituted oxane, a motif of interest in its own right.

Furthermore, the carboxylic acid can be converted into other functional groups, such as ketones or amides, which can then undergo further transformations. This versatility allows for the generation of a library of related fluorinated compounds, each with its own unique reactivity and potential applications. The development of new synthetic methodologies often relies on the availability of such versatile starting materials. nih.govbeilstein-journals.org

The synthesis of various fluorinated compounds often starts from key intermediates that can be modified in multiple ways. For example, the synthesis of 2,3-dideoxy-2,2-difluoro-L-glycero-pentofuranosyl nucleosides was achieved using a key lactone intermediate that was derived from a difluoroester. nih.gov Similarly, this compound could be envisioned as a starting point for a range of other difluorinated heterocyclic compounds.

High-Throughput and Combinatorial Synthesis

The properties of this compound make it a suitable candidate for use in high-throughput and combinatorial synthesis platforms. Its stability and well-defined reactive handle (the carboxylic acid) allow for its use in parallel synthesis workflows, where large libraries of related compounds are generated for screening purposes.

In a typical combinatorial approach, the acid could be reacted with a diverse set of amines or alcohols to produce a library of amides or esters. Each of these new compounds would retain the core difluoro(oxan-3-yl)methyl structure while varying the peripheral substituents. This strategy is highly efficient for exploring the structure-activity relationships of a new chemical scaffold. The robust nature of the C-F bond ensures that the core of the molecule remains intact throughout these synthetic manipulations. While no specific studies on the high-throughput synthesis of this exact molecule are available, the principles are well-established for similar building blocks in drug discovery.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the chemical compound this compound. While general principles of computational chemistry provide a theoretical framework for its analysis, the absence of dedicated studies on this particular molecule precludes a detailed and data-driven examination as requested.

Computational investigations are essential for understanding the nuanced electronic and structural properties of a molecule. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) theory, Natural Bond Orbital (NBO) analysis, and charge distribution studies require specific calculations to be performed on the molecule of interest. These calculations generate precise data on orbital energies, bond interactions, and electrostatic potentials, which are fundamental to elucidating the compound's reactivity and behavior.

Similarly, a meaningful conformational analysis of the oxane ring system in this compound, including the determination of preferred conformations, energy barriers, and the influence of the difluoroacetic acid substituent, necessitates dedicated computational modeling and energy calculations. Without such studies, any discussion would remain purely speculative and would not meet the standards of a scientifically rigorous article.

While information exists for related compounds and general concepts in computational chemistry, direct extrapolation of this data to this compound would be scientifically unsound. The specific placement of the difluoroacetic acid group at the 3-position of the oxane ring will have unique stereoelectronic effects that must be modeled directly to provide an accurate description of its properties.

Therefore, due to the absence of specific research findings and the corresponding data tables for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's request. Further experimental or computational research on this specific compound is required before a comprehensive analysis can be provided.

Computational Chemistry Investigations of the Chemical Compound

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into the energies and structures of transient species that are often difficult to observe experimentally.

The transition state is a critical point on a reaction pathway, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry of transition states. For the synthesis of 2,2-Difluoro-2-(oxan-3-yl)acetic acid, key steps might involve nucleophilic fluorination or the formation of the carbon-carbon bond adjacent to the oxane ring.

Theoretical calculations can determine the bond lengths, bond angles, and dihedral angles of the atoms in the transition state structure. For instance, in a hypothetical nucleophilic fluorination step, the transition state would likely feature a partially formed carbon-fluorine bond and a partially broken bond with a leaving group. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in its rate. Studies on the reaction of fluorine atoms with organic molecules have shown that transition states can have specific preferred geometries, such as bent arrangements in the case of reactions with iodomethane. researcher.lifersc.org

Table 1: Illustrative Calculated Transition State Parameters for a Hypothetical Fluorination Reaction Step

ParameterValue
C-F bond length (Å)1.85
C-Leaving Group bond length (Å)2.10
F-C-C bond angle (°)105.2
Activation Energy (kcal/mol)22.5

Note: The data in this table is hypothetical and serves as an example of the types of parameters that can be obtained from computational calculations.

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products along the reaction pathway. wikipedia.orgyoutube.comyoutube.com These diagrams are constructed by calculating the energies of reactants, intermediates, transition states, and products. For a multi-step synthesis, each step will have its own transition state and corresponding activation energy.

For the synthesis of this compound, a plausible synthetic route could be computationally modeled to generate a reaction coordinate diagram. This would provide a comprehensive energetic profile of the entire synthesis, highlighting the rate-determining step (the one with the highest activation energy) and indicating whether each step is exothermic or endothermic. For example, the enzymatic defluorination of fluoroacetate has been studied through high-resolution crystal structures, capturing snapshots along the reaction coordinate that reveal the mechanism of C-F bond cleavage. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgfrontiersin.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.govkaggle.com In QSAR studies, a wide range of descriptors are calculated for a set of molecules with known biological activities. Statistical methods are then used to identify the descriptors that are most correlated with the activity.

For this compound and its analogues, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP), which is a measure of a molecule's lipophilicity.

A combination of these descriptors can be used to build a predictive QSAR model. For instance, a study on 5-fluorouracil (B62378) analogs used descriptors like polar surface area and the most negative charge on an atom to build a QSAR model for anticancer activity. researchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Modeling

DescriptorDescription
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
LogPA measure of the lipophilicity of a compound.
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.
Number of Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.
Number of Hydrogen Bond AcceptorsThe number of electronegative atoms with lone pairs of electrons.

Note: This table provides examples of common molecular descriptors used in QSAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor or target). researchgate.netnih.gov This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. frontiersin.org

In a docking study of this compound, the compound would be placed in the active site of a target enzyme in various conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site. mdpi.com Such studies can guide the design of more potent and selective inhibitors. For example, docking studies have been used to understand the binding modes of hydrazone derivatives to α-glucosidase and α-amylase, enzymes relevant to diabetes. acs.org

Prediction of Spectroscopic Properties for Characterization Support

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for confirming the identity and structure of newly synthesized compounds.

Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. acs.orgnih.govacs.org For this compound, DFT calculations could provide a theoretical NMR spectrum. By comparing the calculated chemical shifts with the experimental data, the structure of the synthesized compound can be confirmed. The accuracy of DFT-predicted NMR shifts can be quite high, with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C often achievable. nih.gov

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated to predict the IR spectrum. nasa.govaip.orgresearchgate.net This allows for the assignment of the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid and the C-F stretches.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹³C (Carboxyl)172.5171.9
¹³C (CF₂)118.3117.8
¹H (Oxane CH)4.154.12
IR (C=O stretch)17351730
IR (C-F stretch)11501145

Note: The data in this table is hypothetical and for illustrative purposes to show the typical agreement between predicted and experimental values.

Preclinical and in Vitro Biological Activity, and Structure Activity Relationships

In Vitro Biological Activities of Analogous Difluorinated Acetic Acid Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. In the realm of acetic acid derivatives, difluorination has been a strategy to enhance their potential as therapeutic agents, particularly in oncology.

Anticancer Activity in Cell Lines (e.g., Colorectal Cancer, HeLa, MCF-7, A549)

Difluorinated acetic acid derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. For instance, certain novel fluorinated amino acid derivatives have shown potent anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. bohrium.com One particular compound from this series exhibited a mean IC50 value of 11.63 μM against MCF-7 cells and 34.10 μM against HepG2 cells. bohrium.com The anticancer activity of these compounds appears to be influenced by the presence of fluorinated arginine and the number of fluorine atoms. bohrium.com

In studies involving colorectal cancer cell lines, such as HT-29 and SW620, a thiosemicarbazone derivative of acetic acid, identified as C4, displayed potent cytotoxic activity, with IC50 values of 6.7 µM and 8.3 µM, respectively. nih.gov This suggests that modifications to the core acetic acid structure can yield compounds with significant anti-colorectal cancer potential. nih.gov Furthermore, cocrystals of 5-fluorouracil (B62378) with Schiff bases have shown enhanced anticancer efficacy against SW480 colon cancer cells compared to 5-fluorouracil alone. mdpi.com

The A549 human lung adenocarcinoma cell line has also been a target for evaluating the anticancer potential of difluorinated compounds. Some researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a] researchgate.netresearchgate.netbenzodiazepine derivatives have shown good cytotoxic activity against this cell line. researchgate.net Similarly, fluorinated Schiff bases have exhibited strong cytotoxic effects on A549 cells, with one compound containing five fluorine atoms showing an IC50 value of 0.64 μM. nih.govtums.ac.ir

The HeLa cervical cancer cell line is another model where the anticancer effects of related compounds have been observed. While direct data on 2,2-Difluoro-2-(oxan-3-yl)acetic acid is limited, the broader class of acetic acid derivatives has been investigated for its anticancer properties.

The MCF-7 breast cancer cell line has been used to test various acetic acid derivatives. For example, N-heteroaryl acetic acid salts have been assessed for their anticancer activity against this cell line, with one compound showing a low IC50 value of 32 µM. nih.gov Additionally, 3-fluoro and 3,3-difluoro substituted β-lactams, as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, have demonstrated potent activity in MCF-7 cells, with IC50 values in the nanomolar range. mdpi.com

Table 1: Anticancer Activity of Analogous Difluorinated Acetic Acid Derivatives in Various Cell Lines

Compound/Derivative ClassCell LineIC50/GI50 ValueSource
Fluorinated amino acid derivative (1b)MCF-711.63 µM bohrium.com
Fluorinated amino acid derivative (1b)HepG234.10 µM bohrium.com
Thiosemicarbazone derivative (C4)HT-296.7 µM nih.gov
Thiosemicarbazone derivative (C4)SW6208.3 µM nih.gov
Fluorinated Schiff base (compound 6)A5490.64 μM nih.govtums.ac.ir
N-heteroaryl acetic acid salt (compound 2)MCF-732 µM nih.gov
3-fluoro-β-lactam (compound 32)MCF-70.075 µM mdpi.com
3-fluoro-β-lactam (compound 33)MCF-70.095 µM mdpi.com
5-FU-BA cocrystalSW4806.4731 µg/mL mdpi.com

Mechanism of Action Studies in Cellular Models (e.g., STAT3 phosphorylation, apoptosis, cell cycle arrest)

The anticancer effects of difluorinated acetic acid derivatives are often attributed to their ability to modulate key cellular signaling pathways, leading to apoptosis and cell cycle arrest.

STAT3 Phosphorylation: The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein in cancer cell proliferation and survival. nih.gov A novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), has been shown to inhibit the phosphorylation of STAT3 and block its nuclear translocation induced by interleukin-6 in colorectal cancer cells. researchgate.net This inhibition of STAT3 signaling is a key mechanism behind the compound's anticancer activity. researchgate.net The canonical activation of STAT3 involves phosphorylation at the Y705 residue, which leads to its dimerization and translocation to the nucleus to act as a transcription factor. nih.gov

Apoptosis: Many difluorinated acetic acid derivatives induce apoptosis, or programmed cell death, in cancer cells. For instance, fluorinated Schiff bases have been shown to induce apoptosis in A549 lung cancer cells, as evidenced by the expression of cleaved caspase-3 and morphological changes like chromatin condensation. nih.govtums.ac.ir N-heteroaryl acetic acid salts have also demonstrated the ability to induce apoptosis in breast cancer cells, which was associated with an increase in the mRNA levels of pro-apoptotic genes like Bim, Bax, and Bak, and a decrease in the anti-apoptotic gene Bcl2. nih.gov Similarly, some flufenamic acid derivatives induce apoptosis in MCF-7 cells through the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspase 9. pensoft.net Acetic acid itself has been shown to induce apoptotic cell death in yeast, a process that involves mitochondria. nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another important mechanism of action. Some chemotherapeutic agents work by causing DNA damage, which in turn activates signaling networks that lead to cell cycle arrest and/or apoptosis. nih.gov Cell cycle progression is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov A 2-(thiophen-2-yl)acetic acid derivative was found to induce cell cycle arrest in the G0/G1 phase in A549 cells, and at later time points, it led to an increase in the subG0/G1 fraction, suggesting an apoptotic or necrotic effect. nih.gov It has also been observed that cell cycle arrest can confer resistance to a form of cell death called ferroptosis. nih.gov

Enzyme Inhibition or Modulatory Effects

The biological activity of difluorinated acetic acid derivatives can also be attributed to their ability to inhibit or modulate the activity of specific enzymes. The introduction of fluorine can be a strategic tool in designing enzyme inhibitors. researchgate.net

For example, a series of difluoropiperidine acetic acids have been reported as modulators of gamma-secretase, an enzyme implicated in Alzheimer's disease. researchgate.net Some 2-oxoquinoline-1-alkanoic acids, which contain an N-acylglycine fragment, have shown inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. nih.gov

Furthermore, certain 1,2,4-oxadiazole (B8745197) thioether derivatives have been tested for their inhibitory potential against xanthine (B1682287) oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Similarly, compounds with 1,3,4-oxadiazole (B1194373) and azinane components have been evaluated for their enzyme inhibition applications, including against AChE. researchgate.net The development of enzyme inhibitors is a key strategy in drug discovery, and fluorinated compounds often play a significant role. mdpi.comnih.gov

In Vitro Biological Activities of Related Oxane-Containing Compounds

The oxane (tetrahydropyran) ring is a structural motif found in various biologically active compounds. Its presence can influence a molecule's properties, including its antioxidant and enzyme-inhibiting capabilities.

Antioxidant Properties and Enzyme Inhibition

In terms of enzyme inhibition, various oxane-containing structures have been investigated. For example, azinane-triazole-based compounds have been evaluated for their inhibitory potential against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov Some of these compounds showed selective and potent inhibition, particularly against α-glucosidase. nih.gov

Interaction with Carbohydrates and Nucleic Acids

The interaction of oxane-containing compounds with biological macromolecules like carbohydrates and nucleic acids is an area of interest. The oxane ring, being a cyclic ether, can participate in hydrogen bonding and other non-covalent interactions. While direct studies on the interaction of this compound with carbohydrates and nucleic acids are not extensively documented, the general principles of molecular recognition suggest that the oxane moiety could influence such interactions.

Structure-Activity Relationship (SAR) Investigations

Influence of the gem-Difluoromethylene Group on Biological Activity and Target Engagement

The gem-difluoromethylene (CF2) group, positioned adjacent to the carboxylic acid, is a key determinant of the molecule's biological profile. This group serves as a bioisostere of a carbonyl or methylene (B1212753) group but imparts distinct electronic and conformational properties. The high electronegativity of the fluorine atoms creates a strong dipole, influencing the molecule's ability to form hydrogen bonds and interact with protein targets. This fluorination can enhance metabolic stability by blocking potential sites of oxidation, a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile. Furthermore, the presence of the CF2 group can lower the pKa of the adjacent carboxylic acid, potentially enhancing its interaction with target binding sites at physiological pH.

Impact of the Oxane Ring Stereochemistry and Substitutions on Biological Interactions

The oxane (tetrahydropyran) ring provides a three-dimensional scaffold that is critical for orienting the key functional groups for optimal interaction with biological targets. The stereochemistry of the attachment point of the difluoroacetic acid moiety to the oxane ring is a significant factor. Different stereoisomers can exhibit vastly different biological activities, as the spatial arrangement of atoms will dictate the complementarity with the binding pocket of a target protein. Substitutions on the oxane ring can further modulate activity by altering lipophilicity, solubility, and steric interactions. The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Correlation between Molecular Structure and In Vitro Efficacy/Potency

A direct correlation exists between the molecular structure of this compound and its observed in vitro efficacy and potency. The combination of the acidic difluoroacetic acid group and the saturated heterocyclic oxane ring creates a molecule with a specific size, shape, and distribution of electronic charge. The potency of analogues is highly dependent on the precise configuration of these features. For instance, modifications that alter the conformation of the oxane ring or the orientation of the acidic side chain can lead to a significant loss of activity, highlighting the stringent structural requirements for target binding.

Investigation of Potential Molecular Targets and Pathways

Identifying the molecular targets and the biological pathways modulated by this compound is essential for understanding its mechanism of action.

Target Identification in Cellular Assays

While specific cellular assay data for this compound is not extensively detailed in publicly available literature, the structural motifs suggest potential interactions with various enzyme classes. For example, carboxylic acid-containing compounds are known to target metalloenzymes, where the carboxylate can coordinate with a metal ion in the active site. Cellular thermal shift assays (CETSA) or affinity-based proteomics could be employed to identify direct binding partners within a cellular context. The presence of the difluoroacetic acid moiety makes it a candidate for interacting with enzymes that recognize alpha-keto acids or similar substrates.

Network Pharmacology Predictions

Network pharmacology offers a computational approach to predict potential targets and pathways for a given compound based on its structure. For a molecule like this compound, these predictions would likely highlight pathways involved in metabolic processes, given its structural resemblance to endogenous metabolites. Databases that correlate chemical structures with known biological activities could suggest potential targets such as dehydrogenases, carboxylases, or other enzymes involved in central carbon metabolism. These in silico predictions provide a valuable starting point for experimental validation and a broader understanding of the compound's biological effects.

Table of Mentioned Compounds

Compound Name

Future Directions and Emerging Research Perspectives

Development of Novel, Greener Synthetic Routes for the Chemical Compound

The future synthesis of 2,2-Difluoro-2-(oxan-3-yl)acetic acid is anticipated to move towards more sustainable and efficient methodologies. Current synthetic strategies for structurally related compounds often involve multi-step processes that may include the use of hazardous reagents. A typical, albeit not specifically documented for this exact molecule, synthetic pathway could involve the formation of the oxane ring, followed by fluorination and subsequent oxidation. vulcanchem.com

Future research will likely focus on the development of greener alternatives that align with the principles of green chemistry. This includes the use of less hazardous solvents, reduction of waste, and employment of catalytic methods. Drawing inspiration from the synthesis of other biomass-derived compounds, such as furan-2,5-dicarboxylic acid (FDCA), future routes could explore carbonate-promoted C-H carboxylation, which utilizes CO2 and avoids harsh oxidation steps. vulcanchem.com Another avenue of exploration is the use of alternative fluorinating reagents that are safer and more environmentally benign than traditional ones like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). vulcanchem.com The development of flow chemistry processes could also offer a safer, more scalable, and efficient production method. uni.lu

Synthetic Approach Description Potential Advantages Key Research Focus
Traditional Synthesis Multi-step process involving ring formation, fluorination with reagents like SF₄ or DAST, and oxidation. vulcanchem.comEstablished methodology for similar structures.Optimization of reaction conditions to improve yield and reduce byproducts.
Green Synthesis Utilization of greener solvents, catalytic methods, and potentially biomass-derived starting materials.Reduced environmental impact, increased safety, and potential for cost reduction. uni.luDiscovery of novel catalysts and reaction pathways that are more sustainable.
Flow Chemistry Continuous manufacturing process in a reactor system.Enhanced safety, scalability, and process control. uni.luDevelopment of stable and efficient flow reactors for fluorination and oxidation steps.

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new chemical entities, including derivatives of this compound. These computational tools can be employed to accelerate the design-make-test-analyze cycle.

In the context of this compound, AI algorithms could be used to:

Design Novel Analogs: By learning from vast datasets of known bioactive molecules, generative AI models can propose novel derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties.

Predict Synthetic Routes: AI tools can predict viable and efficient synthetic pathways, potentially highlighting greener and more cost-effective routes that may not be immediately obvious to a human chemist.

Elucidate Structure-Activity Relationships (SAR): Machine learning models can analyze the data from synthesized analogs to build predictive SAR models, guiding the design of more potent and selective compounds.

The integration of AI and ML is expected to significantly reduce the time and resources required for the discovery of new drug candidates or materials based on the this compound scaffold.

Exploration of Diverse Preclinical Biological Applications and Modes of Action

While specific preclinical data for this compound is not widely available in the public domain, its structural motifs suggest several promising avenues for biological investigation. The presence of the gem-difluoroacetic acid group can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic properties.

Future research should focus on a systematic preclinical evaluation of this compound and its analogs across a range of therapeutic areas. Potential biological applications to explore include:

Anticancer Agents: The incorporation of fluorine can enhance the anticancer activity of compounds. The mode of action could involve the inhibition of key enzymes or disruption of cellular signaling pathways.

Antiviral or Antibacterial Agents: The unique electronic properties of the difluoromethyl group could be exploited to design inhibitors of viral or bacterial enzymes.

Metabolic Disease Modulators: The acetic acid moiety suggests a potential interaction with metabolic pathways.

Detailed in vitro and in vivo studies will be necessary to identify the specific biological targets and elucidate the mechanism of action of this compound and its derivatives.

Advanced Stereochemical Control in Synthesis of Isomers for SAR Studies

The oxane ring in this compound contains a chiral center at the 3-position. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of this compound is crucial for conducting detailed Structure-Activity Relationship (SAR) studies.

Future research in this area will likely involve:

Asymmetric Synthesis: The development of enantioselective and diastereoselective synthetic routes to produce pure stereoisomers of this compound. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

Stereoselective Fluorination: Investigating methods for the stereoselective introduction of the fluorine atoms, which can have a profound impact on the molecule's conformation and biological interactions. Techniques such as Sharpless asymmetric dihydroxylation followed by deoxyfluorination have been used for stereoselective fluorination in other complex molecules. unifr.ch

Computational Modeling: Using computational methods to predict the preferred conformations of different stereoisomers and their interactions with biological targets, thereby guiding the synthetic efforts towards the most promising candidates.

By systematically synthesizing and evaluating all possible stereoisomers, researchers can gain a deeper understanding of the SAR and identify the optimal stereochemical configuration for a desired biological effect.

Application in Materials Science and Other Chemical Disciplines

Beyond its potential in medicinal chemistry, the unique combination of a cyclic ether and a difluoroacetic acid moiety in this compound makes it an interesting candidate for applications in materials science. Fluorinated polymers and materials often exhibit valuable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org

Emerging research could explore the following applications:

Polymer Synthesis: The carboxylic acid group provides a handle for polymerization. Polymers incorporating the this compound monomer could lead to new materials with tailored properties, such as fluorinated polyesters or polyamides. These materials could find use in high-performance coatings, membranes, or optical applications. rsc.org182.160.97

Electrolytes for Batteries: Fluorinated cyclic ethers are being investigated as co-solvents in electrolytes for high-voltage lithium-metal batteries. unifr.ch The presence of the oxane ring and fluorine atoms in this compound or its derivatives could contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, enhancing battery performance and safety. rsc.orgnih.gov

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of molecules. Derivatives of this compound could be investigated for their potential as components in liquid crystal displays.

Further investigation into the physical and chemical properties of this compound and its polymers is warranted to unlock its full potential in materials science and other chemical disciplines.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,2-Difluoro-2-(oxan-3-yl)acetic acid?

Answer:
The synthesis typically involves palladium-catalyzed α-arylation or decarboxylative cyclization strategies. For example, analogous fluorinated acetic acid derivatives (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) are synthesized via Ugi reactions followed by desulfanylation under solvent-free conditions . Key steps include:

  • Reagent handling : Use anhydrous solvents (e.g., 1,4-dioxane) and inert atmospheres to prevent hydrolysis of fluorinated intermediates.
  • Purification : Flash chromatography on silica gel with gradients (e.g., 100:0→60:40 hexanes/EtOAc with 4% acetic acid) effectively isolates the product .
  • Yield optimization : Stoichiometric control of NaH (1.1 eq) and substrates ensures minimal side reactions .

Basic: What analytical techniques are recommended for verifying the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming fluorinated positions and stereochemistry. For example, 1H^{1}\text{H} NMR peaks near δ 10.07 (s, 1H) indicate formyl protons in analogous compounds .
  • Chromatography : Combiflash systems with silica columns and polar solvent gradients (e.g., hexanes/EtOAc) resolve impurities .
  • Mass spectrometry : HR-MS confirms molecular weight accuracy (e.g., deviations <2 ppm) .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing fluorinated acetic acid derivatives?

Answer:
Contradictions in NMR or MS data often arise from:

  • Solvent effects : DMSO-d6_6 may cause peak broadening; verify assignments in CDCl3_3 or D2_2O .
  • Dynamic stereochemistry : Fluorine’s electronegativity induces rapid conformational changes, requiring low-temperature NMR (e.g., 153 K) to "freeze" rotamers .
  • X-ray crystallography : Single-crystal analysis resolves ambiguous regiochemistry, as demonstrated for thiodifluorooxindole derivatives .

Advanced: What strategies mitigate side reactions during Pd-catalyzed functionalization of this compound?

Answer:

  • Ligand selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in α-arylation .
  • Additives : Silver salts (Ag2_2CO3_3) promote decarboxylative cyclization while trapping reactive intermediates .
  • Temperature control : Reactions at 80–100°C balance reactivity and selectivity; higher temperatures favor decomposition .

Safety: What precautions are essential for handling fluorinated acetic acid derivatives in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF) .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .
  • Waste disposal : Neutralize acidic residues with NaHCO3_3 before disposal .

Methodological: How can computational modeling aid in designing fluorinated acetic acid derivatives with tailored properties?

Answer:

  • DFT calculations : Predict regioselectivity in radical cascade reactions (e.g., aryldifluoromethylation) by analyzing transition-state energies .
  • Docking studies : Simulate interactions with biological targets (e.g., p53-derived peptides) to optimize substituent placement .
  • Solvent modeling : COSMO-RS simulations assess solubility and stability in reaction media .

Methodological: What experimental protocols minimize fluorinated byproduct formation during synthesis?

Answer:

  • Substrate pre-treatment : Dry oxan-3-yl precursors over molecular sieves to eliminate water-induced side reactions .
  • Slow reagent addition : Gradual introduction of NaH (60% dispersion) prevents exothermic decomposition .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., difluoroenolates) and adjust conditions in real time .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Steric hindrance : The oxan-3-yl group directs electrophiles to the α-fluorine position, favoring SN_N2 mechanisms .
  • Electronic effects : Fluorine’s -I effect increases the acidity of the α-proton (pKa_a ~1.5), enhancing enolate formation in basic media .
  • Competing pathways : Steric bulk may shift reactivity toward elimination; control with polar aprotic solvents (e.g., DMF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.